REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[N:11]=[C:12]=[O:13].[CH2:14]([OH:20])[C:15]1[O:19][CH:18]=[CH:17][CH:16]=1>C1C=CC=CC=1>[C:2]1([CH3:1])[C:3]([NH:11][C:12]([O:20][CH2:14][C:15]2[O:19][CH:18]=[CH:17][CH:16]=2)=[O:13])=[CH:4][C:5]([NH:8][C:9]([O:20][CH2:14][C:15]2[O:19][CH:18]=[CH:17][CH:16]=2)=[O:10])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)N=C=O)N=C=O
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 3 hours (about 80°-90°C.) The reaction mixture
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the product diurethane crystallizes
|
Type
|
FILTRATION
|
Details
|
The material is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C=1(C(=CC(=CC1)NC(=O)OCC1=CC=CO1)NC(=O)OCC1=CC=CO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |